molecular formula C20H22O5 B13391471 8-Methoxy-2-(naphthalen-1-yloxymethyl)-8-oxooct-2-enoic acid

8-Methoxy-2-(naphthalen-1-yloxymethyl)-8-oxooct-2-enoic acid

Katalognummer: B13391471
Molekulargewicht: 342.4 g/mol
InChI-Schlüssel: PCLWFXJLVUJAKK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Methoxy-2-(naphthalen-1-yloxymethyl)-8-oxooct-2-enoic acid is a complex organic compound characterized by its unique structure, which includes a naphthalene ring and a methoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxy-2-(naphthalen-1-yloxymethyl)-8-oxooct-2-enoic acid typically involves multiple steps, starting from simpler organic molecules. The process may include:

    Formation of the naphthalene derivative:

    Methoxylation: The addition of a methoxy group to the compound.

    Formation of the oxooctenoic acid backbone: This involves constructing the octenoic acid chain with the appropriate functional groups.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

8-Methoxy-2-(naphthalen-1-yloxymethyl)-8-oxooct-2-enoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The methoxy and naphthalene groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reducing agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution reagents: Such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Wissenschaftliche Forschungsanwendungen

8-Methoxy-2-(naphthalen-1-yloxymethyl)-8-oxooct-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials or chemical processes.

Wirkmechanismus

The mechanism of action of 8-Methoxy-2-(naphthalen-1-yloxymethyl)-8-oxooct-2-enoic acid involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the context of its application, such as its use in medicinal chemistry or biological research.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 8-Methoxy-2-(naphthalen-1-yloxymethyl)-8-oxooct-2-enal
  • 8-Methoxy-2-(naphthalen-1-yloxymethyl)-8-oxooct-2-enol
  • 8-Methoxy-2-(naphthalen-1-yloxymethyl)-8-oxooct-2-enamine

Uniqueness

8-Methoxy-2-(naphthalen-1-yloxymethyl)-8-oxooct-2-enoic acid is unique due to its specific combination of functional groups and structural features

Eigenschaften

Molekularformel

C20H22O5

Molekulargewicht

342.4 g/mol

IUPAC-Name

8-methoxy-2-(naphthalen-1-yloxymethyl)-8-oxooct-2-enoic acid

InChI

InChI=1S/C20H22O5/c1-24-19(21)13-4-2-3-9-16(20(22)23)14-25-18-12-7-10-15-8-5-6-11-17(15)18/h5-12H,2-4,13-14H2,1H3,(H,22,23)

InChI-Schlüssel

PCLWFXJLVUJAKK-UHFFFAOYSA-N

Kanonische SMILES

COC(=O)CCCCC=C(COC1=CC=CC2=CC=CC=C21)C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.